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molecular formula C12H18N2O2 B8333499 N-(6-methoxymethylpyridin-2-yl)-2,2-dimethylpropionamide CAS No. 1188433-86-4

N-(6-methoxymethylpyridin-2-yl)-2,2-dimethylpropionamide

Cat. No. B8333499
M. Wt: 222.28 g/mol
InChI Key: VBOJLQGFIZLXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461083B2

Procedure details

A mixture of 2-bromo-6-methoxymethylpyridine [1.00 g; J Heterocyclic Chem., 30, 563, (1993)], pivaloyl amide (0.756 g), palladium acetate (0.112 g), cesium carbonate (2.40 g), 4.5-bis(diphenylphosphino)-9,9-dimethylxanthene (0.434 g) and 1,4-dioxan (5 ml) were sealed in a microwave vial and heated in a microwave oven with stirring for 30 minutes at 150° C. This process was repeated with a second batch of reagents and the products combined, the insoluble material filtered from solution and the filtrate evaporated under reduced pressure. The residue was purified by chromatography (silica; hexane/ethyl acetate) to afford the desired product as a yellow oil, 1.75 g. 1H NMR (CDCl3) δ: 9.84 (1H, s), 7.82 (1H, d), 6.87 (1H, d), 4.43 (2H, s), 3.48 (3H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Name
pivaloyl amide
Quantity
0.756 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0.434 g
Type
reactant
Reaction Step One
Quantity
0.112 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][O:9][CH3:10])[N:3]=1.[C:11]([NH-:17])(=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13].C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O1CCOCC1>[CH3:10][O:9][CH2:8][C:4]1[N:3]=[C:2]([NH:17][C:11](=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13])[CH:7]=[CH:6][CH:5]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)COC
Name
pivaloyl amide
Quantity
0.756 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)[NH-]
Name
cesium carbonate
Quantity
2.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.434 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
Name
Quantity
0.112 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring for 30 minutes at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were sealed in a microwave vial
TEMPERATURE
Type
TEMPERATURE
Details
heated in a microwave oven
FILTRATION
Type
FILTRATION
Details
the insoluble material filtered from solution
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica; hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCC1=CC=CC(=N1)NC(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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